molecular formula C11H9B B1331382 1-Bromo-5-methylnaphthalene CAS No. 20366-59-0

1-Bromo-5-methylnaphthalene

Cat. No.: B1331382
CAS No.: 20366-59-0
M. Wt: 221.09 g/mol
InChI Key: QFRWNUJVZXCUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the fifth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

1-Bromo-5-methylnaphthalene is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: The compound is used in the development of novel materials with specific properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .

Relevant Papers The synthesis and properties of 1-Bromo-5-methylnaphthalene have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

Mechanism of Action

Target of Action

1-Bromo-5-methylnaphthalene is a chemical compound used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the organisms it’s interacting with.

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it’s used in the synthesis of other compounds . The bromine atom in the compound can be replaced by other groups in a substitution reaction, thereby altering the properties of the resulting compound .

Biochemical Pathways

For example, they can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Result of Action

The results of this compound’s action are dependent on the specific context of its use. In chemical reactions, it can contribute to the synthesis of a wide variety of compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methylnaphthalene can be synthesized through the bromination of 5-methylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.

    Reduction Reactions: The compound can be reduced to 5-methylnaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar structure but lacks the methyl group at the fifth position.

    5-Bromo-1-methylnaphthalene: Similar structure but with the bromine and methyl groups swapped.

    2-Bromo-5-methylnaphthalene: Bromine atom at the second position instead of the first.

Uniqueness: 1-Bromo-5-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-bromo-5-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWNUJVZXCUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296995
Record name 1-bromo-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20366-59-0
Record name 20366-59-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-5-methylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-methylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-methylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-methylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-methylnaphthalene
Reactant of Route 6
1-Bromo-5-methylnaphthalene
Customer
Q & A

Q1: What is the synthetic route for producing 1-bromo-5-methylnaphthalene as described in the research?

A1: The research outlines a novel synthesis of this compound []. This method utilizes a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, generated in situ from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This reaction yields a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. These intermediates are then subjected to a two-step deoxygenation process, resulting in the formation of this compound, alongside its regioisomer 1-bromo-8-methylnaphthalene, in high yields [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.